molecular formula C15H17N5O2 B12501402 3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide

3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide

Katalognummer: B12501402
Molekulargewicht: 299.33 g/mol
InChI-Schlüssel: XQAXMOKGTKLKDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide (CAS: 1031669-29-0) is a heterocyclic compound featuring a fused triazoloquinoxaline core linked to a propanamide side chain. Its molecular formula is C₁₅H₁₇N₅O₂, with a molar mass of 299.33 g/mol and a predicted density of 1.41 g/cm³ . The compound’s pKa (10.76) suggests moderate basicity, likely influenced by the triazole and quinoxaline nitrogen atoms.

Eigenschaften

Molekularformel

C15H17N5O2

Molekulargewicht

299.33 g/mol

IUPAC-Name

3-(4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C15H17N5O2/c1-9(2)16-13(21)8-7-12-18-19-14-15(22)17-10-5-3-4-6-11(10)20(12)14/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,22)

InChI-Schlüssel

XQAXMOKGTKLKDH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)CCC1=NN=C2N1C3=CC=CC=C3NC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation and Thiation Methods

A common approach involves thiation of quinoxalinones to generate reactive intermediates for subsequent functionalization.

Step Reagents/Conditions Key Observations Yield Source
Thiation N-Cyclohexyldithiocarbamate cyclohexyl ammonium salt, CHCl₃, 61°C, 12 h Converts quinoxalin-2(1H)-one to 3-phenylquinoxalin-2(1H)-thione (5 ) 91%
Michael Addition Methyl acrylate, triethylamine, rt Forms S-substituted propanoate (6 ) via chemoselective alkylation 88%

This method leverages the soft nucleophilicity of sulfur in thiones for selective alkylation, avoiding competing N-substitution.

Click Chemistry and Nitro Reduction

An alternative route employs [3+2] azide-alkyne cycloaddition followed by intramolecular cyclization.

Step Reagents/Conditions Key Observations Yield Source
Azide Synthesis tert-Butyl nitrite, trimethylsilyl azide, CH₃CN, rt Converts 2-nitroanilines to azides (3a–i ) 98%
Cycloaddition Dimethyl acetylenedicarboxylate, neat conditions, 100°C, 16 h Forms triazole intermediates (4a–i ) 40–98%
Nitro Reduction H₂, Pd/Al₂O₃, rt Converts nitro groups to amines, enabling cyclization to triazoloquinoxalines (5a–e ) 65–80%

This method highlights eco-friendly solvents and catalysts, improving atom economy.

Propanamide Functionalization

Azide-Alkyne Coupling

The propanamide group is introduced via azide coupling with isopropylamine.

Step Reagents/Conditions Key Observations Yield Source
Hydrazide Formation Hydrazine hydrate, ethanol, reflux, 4 h Converts ester (6 ) to hydrazide (9 ) 88%
Azide Generation NaNO₂, HCl, 0°C, 15 min Forms azide (10 ) in situ N/A
Coupling Isopropylamine, triethylamine, ethyl acetate, 24 h Yields N-alkyl propanamide (12a–i ) 70–85%

This method minimizes racemization during amide bond formation.

Direct Amidation

For post-cyclization functionalization, carboxylic acid intermediates are coupled with isopropylamine.

Step Reagents/Conditions Key Observations Yield Source
Ester Hydrolysis NaOH, MeOH/H₂O, 1.5 h Converts methyl ester (5c ) to carboxylic acid (6 ) 90%
Amidation EDC/HOBT, DMF, rt, 15 h Couples acid (6 ) with isopropylamine 71.8–86%

EDC/HOBT systems are preferred for high-yielding amide formation under mild conditions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Thiation + Azide Coupling High chemoselectivity, scalable Requires multistep purification 70–85%
Click Chemistry Environmentally friendly, diverse substituents Limited to electron-deficient triazoles 40–80%
Direct Amidation Simple protocol, high atom economy Requires pre-formed carboxylic acid 70–90%

Critical Optimization Strategies

Solvent Selection

Solvent Application Impact Source
Ethyl Acetate Azide coupling Enhances reaction homogeneity
2-Me-THF Cycloaddition Improves yield in click reactions

Catalytic Systems

Catalyst Role Impact Source
Pd/Al₂O₃ Nitro reduction Enables green hydrogenation
Cp₂ZrCl₂ Amidation Promotes coupling without coupling agents

Structural Confirmation and Characterization

Key spectral data for the target compound include:

  • ¹H NMR : δ 6.10 (NH), 3.99 (NCH₂), 3.67 (OCH₃), 3.51 (SCH₂), 2.70 (CH₂CO).
  • ¹³C NMR : 171.2 (C=O), 170.3 (C=O), 52.3 (OCH₃), 41.3 (NHCH₂).
  • MS : m/z 404 (M + Na)⁺.

Wirkmechanismus

The mechanism of action of N-isopropyl-3-{4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}propanamide involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazolo-fused heterocycles are explored for diverse pharmacological applications. Below, the compound is compared to structurally analogous derivatives, focusing on molecular features and hypothesized properties.

Structural Analogues from Patent Literature

Three compounds from a 2022 European patent application (Bulletin 2022/06) share the [1,2,4]triazolo[4,3-a]pyrazine core but differ in substituents and fused systems :

Compound Name Core Structure Key Substituents Molecular Formula* Molar Mass (g/mol)*
Target Compound Triazoloquinoxaline Propanamide (isopropyl) C₁₅H₁₇N₅O₂ 299.33
5-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)pyrazine-2-carbonitrile Triazolopyrazine + pyrrole Cyclopentylamino-pyrazine, nitrile Not reported Not reported
N-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-4-methylaniline Triazolopyrazine + pyrrole Cyclopentyl-aniline (4-methyl) Not reported Not reported
1-((1R,3S)-3-(1H-pyrrol-1-yl)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Triazolopyrazine + pyrrole Cyclopentyl-pyrrole Not reported Not reported

Key Observations:

  • Core Heterocycle: The target compound’s quinoxaline system (two fused benzene rings) offers extended π-conjugation compared to the pyrazine-based cores in the patent compounds. This may enhance aromatic stacking interactions in biological targets .
  • Substituents: The patent compounds feature cyclopentyl and pyrrole/pyrazine moieties, which could improve target selectivity or solubility.

Physicochemical and Pharmacokinetic Implications

Property Target Compound Patent Analogues (General)
Predicted LogP* ~2.5 (estimated) Higher (cyclopentyl/pyrrole groups)
Aqueous Solubility Moderate (amide group) Likely lower (bulky substituents)
Metabolic Stability Amide bond susceptible to hydrolysis Pyrrole rings may enhance stability

Hypothesized Advantages of Target Compound:

  • The quinoxaline core may improve binding to targets requiring planar aromatic interactions (e.g., kinase inhibitors).
  • The propanamide side chain offers synthetic versatility for further derivatization .

Research Context and Limitations

The target compound’s physicochemical profile aligns with kinase inhibitor candidates, though direct evidence is absent. Further studies are needed to validate these hypotheses.

Biologische Aktivität

The compound 3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • Molecular Formula: C₁₃H₁₈N₄O
  • Molecular Weight: 250.31 g/mol

Structural Characteristics

The compound features a triazoloquinoxaline core that is known for its ability to interact with various biological targets. The presence of the propanamide side chain enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that compounds based on the triazoloquinoxaline scaffold exhibit significant anticancer activities. For instance, derivatives of this class have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

Table 1: Cytotoxic Activities of Triazoloquinoxaline Derivatives

CompoundCell LineEC50 (nM)Activity Description
16aA375 (Melanoma)3158Moderate cytotoxicity
16bA375 (Melanoma)3527Moderate cytotoxicity
17aMDA-MB-231 (Breast)365High cytotoxicity

These findings illustrate the potential of triazoloquinoxaline derivatives as anticancer agents, particularly in targeting aggressive cancer types.

Antiviral and Antimicrobial Activities

In addition to anticancer properties, triazoloquinoxaline compounds have been evaluated for their antiviral and antimicrobial activities. Research indicates that certain derivatives possess promising antiviral effects against viral pathogens, with some showing effective inhibition at concentrations as low as 160 µg/ml.

Table 2: Antiviral Activity of Triazoloquinoxaline Compounds

CompoundViral TargetIC50 (µg/ml)Activity Description
8bVarious Viruses160Promising antiviral activity

This suggests that the compound may have potential applications in treating viral infections.

The biological activity of triazoloquinoxaline derivatives is believed to be mediated through several mechanisms:

  • DNA Intercalation: Some compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation: These compounds may also interact with specific receptors, influencing cellular signaling pathways relevant to cancer and viral replication.

Case Study 1: Anticancer Efficacy in Melanoma

A study evaluated the efficacy of a triazoloquinoxaline derivative on A375 melanoma cells. The compound demonstrated a significant reduction in cell viability with an EC50 value indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral properties of a series of triazoloquinoxaline compounds against influenza viruses. Results showed a clear dose-dependent response with substantial viral load reduction at higher concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.